molecular formula C20H31N3O2 B269016 4-{[(cyclohexylamino)carbonyl]amino}-N,N-dipropylbenzamide

4-{[(cyclohexylamino)carbonyl]amino}-N,N-dipropylbenzamide

Katalognummer B269016
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: VYDUTKWOCKOEQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(cyclohexylamino)carbonyl]amino}-N,N-dipropylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in research. This compound is also known as CX-4945 and is a selective inhibitor of protein kinase CK2. Protein kinase CK2 is a ubiquitous and constitutively active protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CX-4945 has shown promising results in preclinical studies for the treatment of various cancers and other diseases.

Wirkmechanismus

CX-4945 is a selective inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CX-4945 leads to the dysregulation of various cellular processes, including DNA damage response, cell cycle progression, and apoptosis. Moreover, CX-4945 has been shown to inhibit the phosphorylation of tau protein and alpha-synuclein, leading to the prevention of neurodegeneration.
Biochemical and Physiological Effects:
CX-4945 has been shown to have various biochemical and physiological effects. The inhibition of CK2 by CX-4945 leads to the dysregulation of various cellular processes, including DNA damage response, cell cycle progression, and apoptosis. Moreover, CX-4945 has been shown to inhibit the phosphorylation of tau protein and alpha-synuclein, leading to the prevention of neurodegeneration. CX-4945 has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

CX-4945 has several advantages and limitations for lab experiments. One of the advantages of CX-4945 is its selectivity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. Moreover, CX-4945 has been shown to have antitumor effects in various cancer cell lines, making it a potential candidate for cancer research. However, CX-4945 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

For research on CX-4945 include the development of more potent and selective CK2 inhibitors, the investigation of the effects of CX-4945 on other cellular processes, and the evaluation of the safety and efficacy of CX-4945 in clinical trials.

Synthesemethoden

CX-4945 can be synthesized by the reaction of 4-aminobenzamide with cyclohexyl isocyanate and N,N-dipropylamine in the presence of a catalyst. The reaction yields CX-4945 as a white crystalline solid that can be purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

CX-4945 has shown potential use in various scientific research applications. The inhibition of CK2 by CX-4945 has been shown to have antitumor effects in various cancer cell lines, including breast, prostate, and pancreatic cancer. CX-4945 has also shown potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, by inhibiting the phosphorylation of tau protein and alpha-synuclein, respectively. Moreover, CX-4945 has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response.

Eigenschaften

Molekularformel

C20H31N3O2

Molekulargewicht

345.5 g/mol

IUPAC-Name

4-(cyclohexylcarbamoylamino)-N,N-dipropylbenzamide

InChI

InChI=1S/C20H31N3O2/c1-3-14-23(15-4-2)19(24)16-10-12-18(13-11-16)22-20(25)21-17-8-6-5-7-9-17/h10-13,17H,3-9,14-15H2,1-2H3,(H2,21,22,25)

InChI-Schlüssel

VYDUTKWOCKOEQJ-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Kanonische SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.